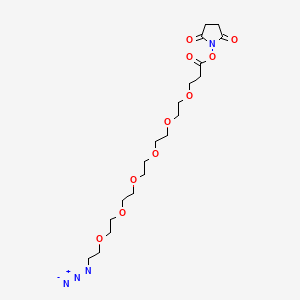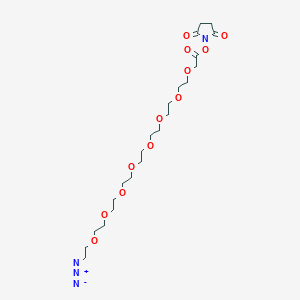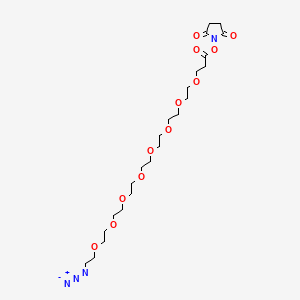
BAY 73-6691
Vue d'ensemble
Description
- BAY 73-6691 est un inhibiteur de la phosphodiestérase qui cible sélectivement le sous-type PDE9A.
- Il a été le premier composé développé avec ce mécanisme d’action spécifique.
- L’enzyme PDE9A est principalement exprimée dans le cerveau, en particulier dans des régions comme le cervelet, le néocortex, le striatum et l’hippocampe.
- Son rôle est de limiter la transduction du signal médiée par le cGMP après la liaison du glutamate aux récepteurs NMDA.
- En inhibant la PDE9A, this compound vise à améliorer la signalisation du glutamate, ce qui pourrait améliorer l’apprentissage et la mémoire.
Applications De Recherche Scientifique
- BAY 73-6691 has significant research applications:
Neuropharmacology: It improves learning and memory in rodents.
Laboratory Research Tool: Widely used to study PDE9A function.
Alzheimer’s Treatment: Potential therapeutic use due to its effects on glutamate signaling.
Mécanisme D'action
- Le mécanisme de BAY 73-6691 implique l’inhibition de la PDE9A.
- Cibles moléculaires : enzyme PDE9A.
- Voies : Amélioration de la signalisation du glutamate.
Analyse Biochimique
Biochemical Properties
BAY 73-6691 specifically inhibits the PDE9 enzyme, which hydrolyzes cyclic guanosine monophosphate (cGMP) . This enzyme is expressed primarily in the brain, with high concentrations in the cerebellum, neocortex, striatum, and hippocampus . This compound has been shown to interact with these enzymes, blocking cGMP degradation .
Cellular Effects
This compound has been shown to have various effects on cells and cellular processes. For instance, it has been found to improve learning and memory in elderly rats . It also reduces the neutrophil adhesion in sickle cell disease, suggesting that PDE9 inhibition in such cells may constitute an important strategy to inhibit the vaso-occlusive process in this disorder .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the PDE9 enzyme, leading to an increase in cGMP levels . This in turn enhances glutamate signaling, which is known to be involved in learning and memory . This compound also alters tau phosphorylation and synaptic related proteins through the cGMP/PKG/CREB pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For example, in a study involving 5/6 nephrectomized rats, two doses of this compound (1 mg/kg/day and 5 mg/kg/day) were given for 95 days . The study found that the treatment did not improve any cardiac and renal functional parameter .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study involving mice, it was found that the potency values for acetylcholine, nitric oxide, and sildenafil were significantly greater in mice treated chronically with this compound .
Metabolic Pathways
This compound is involved in the cGMP-PKG signaling pathway, MAPK signaling pathway, and calcium signaling pathway . It showed only slight effects on cardiac functional parameters .
Transport and Distribution
Given its role as a PDE9 inhibitor, it is likely to be distributed in tissues where PDE9 is expressed, including the brain, kidney, lung, heart, small intestine, prostate, bladder, and hematopoietic cells .
Méthodes De Préparation
- Les voies de synthèse du BAY 73-6691 sont bien documentées, bien que les méthodes de production industrielle puissent varier.
- Malheureusement, les conditions de réaction spécifiques ne sont pas largement disponibles dans le domaine public.
Analyse Des Réactions Chimiques
- BAY 73-6691 subit diverses réactions, notamment l’oxydation, la réduction et la substitution.
- Les réactifs et les conditions courants utilisés dans ces réactions restent propriétaires.
- Les principaux produits formés à partir de ces réactions ne sont pas explicitement divulgués.
Applications de la recherche scientifique
- This compound a des applications de recherche significatives :
Neuropharmacologie : Il améliore l’apprentissage et la mémoire chez les rongeurs.
Outil de recherche en laboratoire : Largement utilisé pour étudier la fonction de la PDE9A.
Traitement de la maladie d’Alzheimer : Utilisation thérapeutique potentielle en raison de ses effets sur la signalisation du glutamate.
Comparaison Avec Des Composés Similaires
- BAY 73-6691 est unique en tant que premier inhibiteur sélectif de la PDE9A.
- Des composés similaires ne sont pas explicitement listés dans les informations disponibles.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPXPXOAFQCNBS-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028165 | |
| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-((2R)-3,3,3-trifluoro-2-methylpropyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794568-92-6 | |
| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794568-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAY-73-6691 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794568926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-((2R)-3,3,3-trifluoro-2-methylpropyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY 73-6691 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAY-73-6691 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80ZTV3INTW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















